molecular formula C8H9BrN2S B1446993 3-(2-Bromopyridin-4-yl)thiazolidine CAS No. 1707391-26-1

3-(2-Bromopyridin-4-yl)thiazolidine

Cat. No.: B1446993
CAS No.: 1707391-26-1
M. Wt: 245.14 g/mol
InChI Key: SEAXDUPEIGSIJD-UHFFFAOYSA-N
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Description

3-(2-Bromopyridin-4-yl)thiazolidine is a heterocyclic compound that features a thiazolidine ring fused with a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromopyridin-4-yl)thiazolidine typically involves the reaction of 2-bromopyridine with thiazolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromopyridin-4-yl)thiazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(2-Bromopyridin-4-yl)thiazolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Bromopyridin-4-yl)thiazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromopyridine moiety enhances its binding affinity and specificity towards certain biological targets. The thiazolidine ring can interact with various amino acid residues, stabilizing the compound-enzyme complex and leading to the desired biological effect .

Comparison with Similar Compounds

Uniqueness: 3-(2-Bromopyridin-4-yl)thiazolidine is unique due to the combination of the bromopyridine and thiazolidine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(2-bromopyridin-4-yl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2S/c9-8-5-7(1-2-10-8)11-3-4-12-6-11/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAXDUPEIGSIJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=CC(=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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